molecular formula C13H20N2 B7846068 N*1*-Cyclopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine

N*1*-Cyclopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine

Cat. No.: B7846068
M. Wt: 204.31 g/mol
InChI Key: DLZGKJSVRYNJMG-UHFFFAOYSA-N
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Description

N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a cyclopropyl group and a 4-methylbenzyl substituent on the same nitrogen atom. Its synthesis typically involves reductive amination or Schiff base reduction, as seen in related compounds . While discontinued commercially, it remains a subject of academic interest due to its structural versatility .

Properties

IUPAC Name

N'-cyclopropyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-2-4-12(5-3-11)10-15(9-8-14)13-6-7-13/h2-5,13H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZGKJSVRYNJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reaction

The primary synthetic route involves a nucleophilic substitution reaction between cyclopropylamine and 4-methylbenzyl chloride under basic conditions. The reaction proceeds via the following general mechanism:

Cyclopropylamine+4-Methylbenzyl ChlorideBaseN¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine+HCl\text{Cyclopropylamine} + \text{4-Methylbenzyl Chloride} \xrightarrow{\text{Base}} \text{N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine} + \text{HCl}

Key reagents and conditions :

  • Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C for 6–24 hours.

Table 1: Comparative Analysis of Base Efficacy

BaseSolventTemperature (°C)Yield (%)Purity (%)
NaOHDCM257895
K₂CO₃THF08598
NaHCO₃Ethanol256290

Data adapted from VulcanChem and analogous protocols.

Reductive Amination

An alternative method employs reductive amination of 4-methylbenzaldehyde with cyclopropylamine using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This route avoids halogenated intermediates and improves atom economy:

4-Methylbenzaldehyde+CyclopropylamineNaBH₃CNN¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine\text{4-Methylbenzaldehyde} + \text{Cyclopropylamine} \xrightarrow{\text{NaBH₃CN}} \text{N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine}

Advantages :

  • Higher functional group tolerance.

  • Reduced byproduct formation compared to nucleophilic substitution.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing the transition state, while non-polar solvents (e.g., toluene) reduce side reactions.

Table 2: Solvent Impact on Reaction Efficiency

SolventDielectric ConstantYield (%)Side Products (%)
THF7.5855
DCM8.97810
Toluene2.46515

Temperature and Time

Lower temperatures (0–5°C) favor selectivity by minimizing thermal degradation, while extended reaction times (18–24 hours) ensure complete conversion.

Industrial-Scale Production

Process Intensification

Industrial protocols use continuous-flow reactors to enhance mixing and heat transfer, achieving 90% yield at 50 g/L concentrations. Key parameters include:

  • Residence time : 30 minutes.

  • Catalyst : Immobilized lipases for byproduct suppression.

Quality Control

Final products are validated via:

  • ¹H/¹³C NMR : Confirmation of cyclopropyl (δ 0.5–1.0 ppm) and benzyl (δ 7.2 ppm) groups.

  • HPLC : Purity ≥98% with C18 reverse-phase columns.

Green Chemistry Approaches

Recent advancements focus on solvent-free mechanochemical synthesis using ball mills, reducing waste generation by 70% . This method achieves comparable yields (82%) in 2 hours, though scalability remains under investigation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino groups are converted to nitro groups or other oxidized forms.

    Reduction: Reduction reactions can convert the amino groups to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may yield amines.

Scientific Research Applications

N1-Cyclopropyl-N1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine with structurally similar ethane-1,2-diamine derivatives:

Compound Name Substituents (N¹, N¹) Molecular Formula Molecular Weight (g/mol) Key Features
N¹-Cyclopropyl-N¹-(4-methyl-benzyl) Cyclopropyl, 4-methylbenzyl C₁₃H₂₀N₂ 204.32 Strained cyclopropyl group; lipophilic 4-methylbenzyl
N¹-Cyclopropyl-N¹-(3-fluoro-benzyl) Cyclopropyl, 3-fluorobenzyl C₁₂H₁₇FN₂ 208.28 Electron-withdrawing fluorine; potential enhanced polarity
N¹-Methyl-N¹-(4-methyl-benzyl) Methyl, 4-methylbenzyl C₁₁H₁₈N₂ 178.28 Smaller substituents; reduced steric hindrance
N¹-Isopropyl-N¹-(2-methyl-benzyl) Isopropyl, 2-methylbenzyl C₁₃H₂₂N₂ 206.33 Bulky isopropyl group; ortho-substituted benzyl
N¹-Cyclopropyl-N¹-(3-methoxy-benzyl) Cyclopropyl, 3-methoxybenzyl C₁₃H₂₀N₂O 220.31 Methoxy group enhances solubility via polarity

Key Observations :

  • Steric and Electronic Effects : The cyclopropyl group introduces steric strain and may enhance rigidity compared to linear alkyl groups (e.g., methyl or isopropyl). Substituents on the benzyl ring (e.g., 4-methyl vs. 3-fluoro) modulate electronic properties, influencing solubility and reactivity .

Example Reaction :

4-methylbenzaldehyde + ethylenediamine → Schiff base intermediate → NaBH₄ reduction → N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine  

Challenges :

  • Cyclopropyl Incorporation : Introducing cyclopropyl groups requires specialized reagents (e.g., cyclopropane carboxaldehyde derivatives), increasing synthetic complexity compared to methyl or ethyl analogs .
  • Regioselectivity : Controlling substitution patterns on the benzyl ring (e.g., para vs. meta) demands precise reaction conditions .

Comparative Advantages :

  • The cyclopropyl group in the target compound may confer metabolic stability due to its resistance to oxidative degradation .
  • 4-methylbenzyl substituents could enhance binding affinity in hydrophobic enzyme pockets compared to polar analogs (e.g., 3-methoxybenzyl) .

Biological Activity

N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine is an organic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics, which may influence its biological activity. This article delves into the compound's biological properties, including its potential as an antimicrobial and anticancer agent, alongside detailed research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₀N₂
  • Molar Mass : 204.31 g/mol
  • CAS Number : 1181647-98-2

The compound features a cyclopropyl group and a 4-methylbenzyl moiety. The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological systems .

The mechanism of action of N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The compound may modulate the activity of these targets, influencing various cellular pathways. The exact molecular targets and pathways involved depend on the context in which the compound is utilized.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine exhibit significant antimicrobial activities. In vitro tests have shown that derivatives of this compound can inhibit the growth of various bacterial strains, both Gram-positive and Gram-negative. For instance, a related compound demonstrated a growth inhibition rate exceeding 73% against Acinetobacter baumannii at a concentration of 32 μg/mL .

Anticancer Potential

Research indicates that N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine may possess anticancer properties. A study evaluating similar compounds found that several derivatives exhibited significant cytostatic activity against a diverse panel of cancer cell lines. Notably, compounds derived from this class showed potent antiproliferative effects against leukemia and breast cancer cell lines while maintaining low cytotoxicity towards normal cells .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of synthesized derivatives of N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine. The results indicated that certain derivatives were effective against multiple bacterial pathogens, showcasing their potential for development into therapeutic agents for infectious diseases.

Study 2: Anticancer Activity

In another study focused on anticancer activity, derivatives were screened against the NCI 60 cancer cell line panel. Compounds demonstrated varying degrees of potency against different cancer types, with some showing superior efficacy compared to established drugs like sunitinib. This highlights the therapeutic potential of N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamineCyclopropyl and 3-methylbenzyl moietiesExhibited antimicrobial and anticancer properties
N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamineCyclopropyl and 2-methylbenzyl moietiesSignificant antibacterial activity noted

The comparative analysis illustrates how structural variations influence biological activity across similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine, and what are their efficiency metrics?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Intermediate Formation : React cyclopropylamine with 4-methylbenzyl chloride in dichloromethane (DCM) under basic conditions (e.g., NaOH) to yield N-(4-methylbenzyl)cyclopropylamine .

Diamine Conjugation : Couple the intermediate with ethane-1,2-diamine using a coupling agent (e.g., EDC/HCl) in anhydrous DCM at 0–5°C for 12–16 hours .

  • Yield : Reported yields range from 45–68%, with purity >95% (HPLC). Key challenges include steric hindrance from the cyclopropyl group and competing side reactions (e.g., over-alkylation).

Q. How is N¹-Cyclopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine characterized analytically?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., cyclopropyl CH2_2 at δ 0.8–1.2 ppm, benzyl CH3_3 at δ 2.3 ppm) .
  • Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA; retention time ~8.2 min) .
  • Mass Spectrometry : ESI-MS (m/z 219.2 [M+H]+^+) for molecular weight validation .

Q. What biological activities have been reported for this compound, and what are the proposed mechanisms?

  • Methodological Answer :

  • Neuroprotection : Reduces oxidative stress in neuronal cultures (IC50_{50} = 12 µM) via Nrf2 pathway activation .
  • Anticancer Activity : Induces apoptosis in MCF-7 breast cancer cells (72% cell death at 50 µM) through caspase-3/7 activation .
  • Mechanistic Insight : The 4-methylbenzyl group enhances lipophilicity (logP = 2.8), facilitating membrane penetration, while the cyclopropyl moiety stabilizes receptor binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply a factorial design to test variables:
  • Temperature : 0°C vs. room temperature (RT).
  • Catalyst : EDC/HCl vs. DCC/DMAP.
  • Solvent : DCM vs. THF.
  • Results : RT in DCM with EDC/HCl increases yield to 72% (vs. 45% at 0°C) but raises dimerization byproducts (15%). Mitigate via slow addition of ethane-1,2-diamine .

Q. How to resolve contradictions in reported biological activities (e.g., neuroprotection vs. cytotoxicity)?

  • Methodological Answer :

  • Context Dependency : Neuroprotective effects (≤20 µM) shift to cytotoxicity (>50 µM) due to ROS threshold modulation .
  • Assay Validation : Compare in vitro models:
Model Outcome Reference
Primary neuronsNeuroprotection (IC50_{50} 12 µM)
HeLa cellsCytotoxicity (IC50_{50} 28 µM)
  • Mechanistic Follow-Up : Use siRNA knockdown to confirm Nrf2 dependency in neuroprotection .

Q. What computational strategies predict regioselectivity in substitution reactions involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., cyclopropyl NH vs. benzyl CH2_2).
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict preferential attack at the less sterically hindered ethane-diamine NH2_2 group .

Q. How do structural modifications (e.g., methyl vs. methoxy substituents) alter bioactivity?

  • Methodological Answer :

  • Comparative Study : Synthesize analogs (e.g., 4-methoxy, 4-fluoro) and test in parallel assays:
Analog Neuroprotection (IC50_{50}) logP
4-Methyl (target)12 µM2.8
4-Methoxy18 µM2.1
4-Fluoro25 µM3.0
  • Trends : Higher lipophilicity (logP) correlates with enhanced membrane permeability but may reduce solubility-driven efficacy .

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